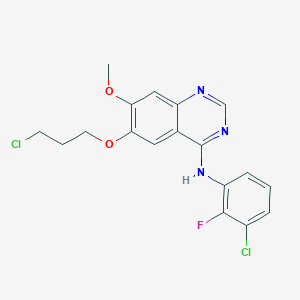

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine

Description

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is a quinazoline derivative characterized by a 3-chloro-2-fluorophenyl group at the 4-position, a 3-chloropropoxy chain at the 6-position, and a methoxy group at the 7-position of the quinazoline core. Its molecular formula is C₁₈H₁₅Cl₂FN₃O₂, with a molecular weight of 419.24 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting receptors such as EGFR (epidermal growth factor receptor) . Its structural features, including halogenated substituents and alkoxy chains, are designed to optimize binding affinity and selectivity toward specific biological targets.

Properties

Molecular Formula |

C18H16Cl2FN3O2 |

|---|---|

Molecular Weight |

396.2 g/mol |

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |

InChI |

InChI=1S/C18H16Cl2FN3O2/c1-25-15-9-14-11(8-16(15)26-7-3-6-19)18(23-10-22-14)24-13-5-2-4-12(20)17(13)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,23,24) |

InChI Key |

ZVBAZLJKWLHQQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common starting materials might include 2-aminobenzonitrile and various substituted anilines. The reactions often require specific catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions could target the nitro groups if present.

Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce different functional groups.

Scientific Research Applications

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying cellular processes.

Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Key Observations:

Phenyl Substituent Position :

- The target compound’s 2-fluoro substituent (vs. the 4-fluoro in gefitinib and most analogs) may alter steric interactions in the ATP-binding pocket of kinases. This positional difference could reduce EGFR affinity, as 3-chloro-4-fluorophenyl is a hallmark of potent EGFR inhibitors like gefitinib .

- The 3-chloro group is retained across analogs, suggesting its critical role in hydrophobic interactions with kinase domains .

6-Position Substituent: The 3-chloropropoxy chain in the target compound is less polar than the morpholinopropoxy group in gefitinib. This reduces solubility but may improve membrane permeability . Morpholine-containing analogs exhibit better pharmacokinetic profiles due to increased hydrogen-bonding capacity and metabolic stability .

Molecular Weight :

- The target compound’s lower molecular weight (419.24 vs. 506.30 for morpholine derivatives) may favor passive diffusion but could limit target selectivity .

Biological Activity

N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H16Cl2FN3O2 |

| Molecular Weight | 396.2 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZVBAZLJKWLHQQV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:

- Enzyme Inhibition : The compound may function as an inhibitor for various kinases, which are crucial in signaling pathways related to cell growth and proliferation.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular responses.

The presence of halogen substituents, such as chlorine and fluorine, enhances lipophilicity and stability, potentially increasing the compound's bioavailability and efficacy in biological systems .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, quinazoline derivatives have been found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Quinazolines have been reported to exhibit activity against a range of bacterial strains. For example, studies on related compounds indicated effective inhibition of Staphylococcus aureus and other pathogenic bacteria, suggesting that this compound could also possess similar antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features. Key factors influencing activity include:

- Substitution Patterns : The presence of halogen atoms (e.g., chlorine and fluorine) at specific positions can enhance biological activity by improving binding affinity to target proteins.

- Functional Groups : The methoxy group at position 7 may contribute to the compound's overall stability and solubility in biological systems.

A detailed analysis of SAR can provide insights into optimizing the structure for enhanced potency against specific targets .

Case Studies

- Antitumor Activity in vitro : A study evaluated a series of quinazoline derivatives, including this compound, demonstrating significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against S. aureus, revealing an MIC (Minimum Inhibitory Concentration) value that indicated strong antibacterial activity comparable to established antibiotics. This suggests potential for development as a therapeutic agent in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.